molecular formula C13H7Cl2FO B1358998 2,3'-Dichloro-5'-fluorobenzophenone CAS No. 951890-38-3

2,3'-Dichloro-5'-fluorobenzophenone

Cat. No.: B1358998
CAS No.: 951890-38-3
M. Wt: 269.09 g/mol
InChI Key: HRKAHFYSUKSSRT-UHFFFAOYSA-N
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Description

2,3’-Dichloro-5’-fluorobenzophenone is an organic compound with the molecular formula C13H7Cl2FO. It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a ketone group. This compound is notable for its unique combination of chlorine and fluorine substituents on the benzene rings, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dichloro-5’-fluorobenzophenone typically involves the acylation of 2,3’-dichloro-5’-fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the aromatic ring to form the ketone linkage.

Industrial Production Methods: Industrial production of 2,3’-Dichloro-5’-fluorobenzophenone follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or distillation to obtain high-purity product.

Types of Reactions:

    Oxidation: 2,3’-Dichloro-5’-fluorobenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Secondary alcohols.

    Substitution: Amino or thio-substituted benzophenones.

Scientific Research Applications

2,3’-Dichloro-5’-fluorobenzophenone is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3’-Dichloro-5’-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine and fluorine substituents can enhance binding affinity and specificity, leading to inhibition or modulation of biological pathways. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity.

Comparison with Similar Compounds

  • 2,3’-Dichlorobenzophenone
  • 2,4’-Dichloro-5’-fluorobenzophenone
  • 3,4’-Dichloro-5’-fluorobenzophenone

Comparison: 2,3’-Dichloro-5’-fluorobenzophenone is unique due to the specific positioning of chlorine and fluorine atoms, which affects its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKAHFYSUKSSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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